molecular formula C20H19ClN2O4 B5038003 ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate

ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate

Cat. No.: B5038003
M. Wt: 386.8 g/mol
InChI Key: MQFOBXFNTMRBCI-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions with 4-chlorobenzaldehyde and 3-methylbenzoyl chloride under controlled conditions to introduce the chlorophenyl and methylbenzoyl groups, respectively. The final step involves esterification to obtain the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exhibiting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-chlorophenyl)-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    Ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(4-methylbenzoyl)-4H-pyrazole-3-carboxylate: Contains a different position of the methyl group, which may influence its chemical properties.

    Ethyl 5-(4-bromophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate: Substitution of chlorine with bromine, which can alter its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-27-19(25)17-12-20(26,15-7-9-16(21)10-8-15)23(22-17)18(24)14-6-4-5-13(2)11-14/h4-11,26H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFOBXFNTMRBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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